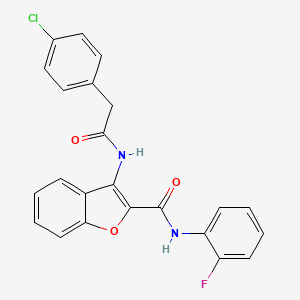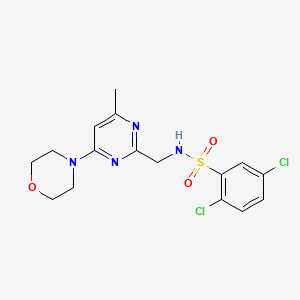
(4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone, also known as CTM, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone has been investigated for its potential as a lead compound for the development of new drugs for the treatment of various diseases, including depression, anxiety, and schizophrenia. In pharmacology, (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone has been studied for its effects on the central nervous system, including its ability to modulate the activity of neurotransmitters, such as dopamine and serotonin. In neuroscience, (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone has been investigated for its potential as a tool for studying the mechanisms underlying drug addiction and drug abuse.
Mecanismo De Acción
The exact mechanism of action of (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor, as well as a partial agonist at the dopamine D2 receptor. (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone has also been shown to increase the release of dopamine and serotonin in certain brain regions, such as the nucleus accumbens and prefrontal cortex. These effects may contribute to its potential therapeutic effects in the treatment of various neuropsychiatric disorders.
Biochemical and Physiological Effects
(4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. These effects include increased locomotor activity, enhanced cognitive performance, and decreased anxiety-like behavior. (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone has also been shown to increase the levels of certain proteins involved in synaptic plasticity, such as brain-derived neurotrophic factor (BDNF), which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone has several advantages for use in laboratory experiments, including its high potency, selectivity, and relatively low toxicity. However, there are also some limitations to its use, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Direcciones Futuras
There are several future directions for research on (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone. One area of interest is the development of new derivatives of (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone with improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the investigation of the potential therapeutic effects of (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone in various neuropsychiatric disorders, such as depression, anxiety, and addiction. Additionally, further research is needed to elucidate the exact mechanism of action of (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone and its effects on synaptic plasticity and neurogenesis. Overall, (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone represents a promising compound for use in scientific research, with potential applications in various fields of study.
Métodos De Síntesis
(4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 4-tosylpiperazine in the presence of a base, such as triethylamine. Another method involves the reaction of 4-chlorobenzaldehyde with 4-tosylpiperazine in the presence of a reducing agent, such as sodium borohydride. The synthesis of (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone is a multi-step process that requires careful optimization of reaction conditions to obtain high yields and purity.
Propiedades
IUPAC Name |
(4-chlorophenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-14-2-8-17(9-3-14)25(23,24)21-12-10-20(11-13-21)18(22)15-4-6-16(19)7-5-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAMMYHOIHQTAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (E)-4-[[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2986602.png)
![7-Tert-butyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2986603.png)

![1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B2986606.png)

![4-(3-Methylphenyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2986610.png)
![N-(5-{[4-cyano-2-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2986613.png)

![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide](/img/structure/B2986616.png)


![Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2986621.png)
